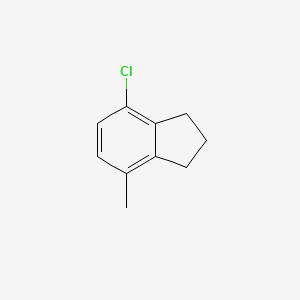
4-Chloro-7-methylindan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-7-methylindan is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and properties It is a derivative of indan, a bicyclic hydrocarbon, and features a chlorine atom and a methyl group attached to the indan ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methylindan typically involves the chlorination and methylation of indan derivatives. One common method involves the Friedel-Crafts alkylation of indan with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction parameters helps in achieving high yields and purity of the final product.
化学反应分析
Types of Reactions
4-Chloro-7-methylindan undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amine or thiol derivatives.
科学研究应用
4-Chloro-7-methylindan has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
作用机制
The mechanism of action of 4-Chloro-7-methylindan involves its interaction with specific molecular targets and pathways. The chlorine and methyl groups on the indan ring system influence its reactivity and binding affinity to biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating signal transduction pathways and gene expression.
相似化合物的比较
Similar Compounds
- 4-Chloro-7-hydroxy-3-methylindan-1-one
- 4-Chloro-DL-phenylalanine
- 7-Chloro-4-aminoquinoline derivatives
Uniqueness
4-Chloro-7-methylindan is unique due to its specific substitution pattern on the indan ring system, which imparts distinct chemical and biological properties
属性
CAS 编号 |
2216-63-9 |
|---|---|
分子式 |
C10H11Cl |
分子量 |
166.65 g/mol |
IUPAC 名称 |
4-chloro-7-methyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H11Cl/c1-7-5-6-10(11)9-4-2-3-8(7)9/h5-6H,2-4H2,1H3 |
InChI 键 |
NTFHYNQQJUEULI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CCCC2=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


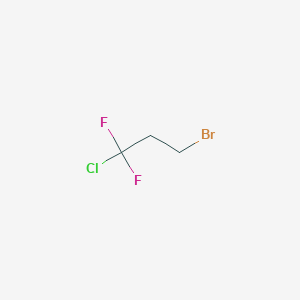
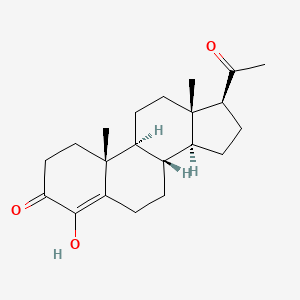
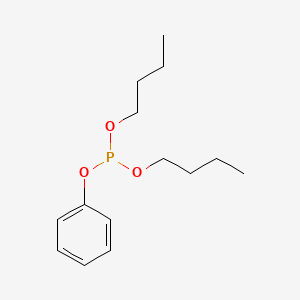
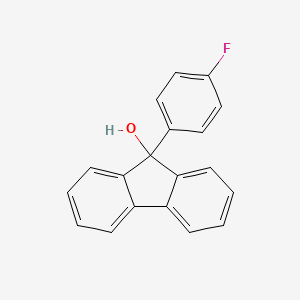
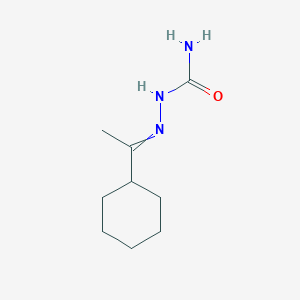
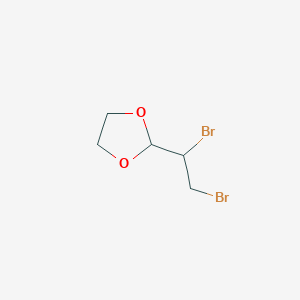
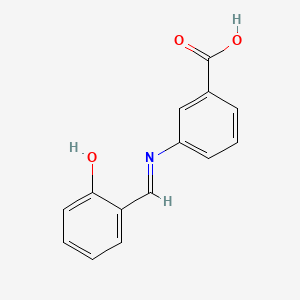
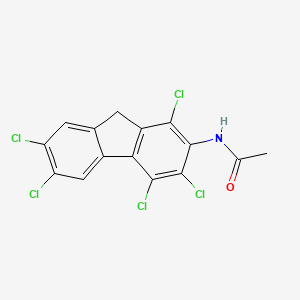

![Selenolo[3,4-b]selenophene](/img/structure/B14750203.png)
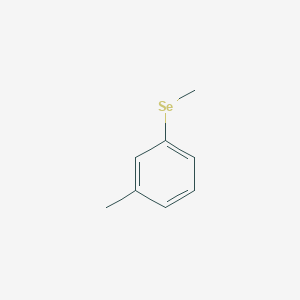
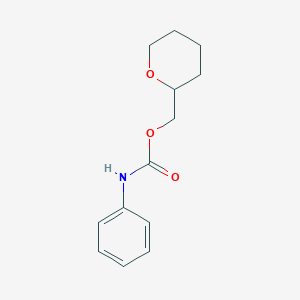
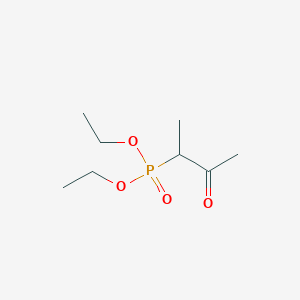
![benzyl N-[1-(4-hydroxyphenyl)-3-pyrrolidin-1-ylpropan-2-yl]-N-methylcarbamate](/img/structure/B14750230.png)
